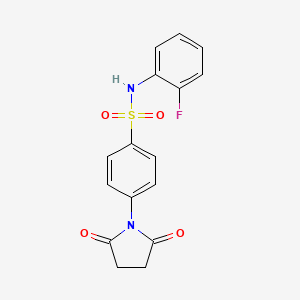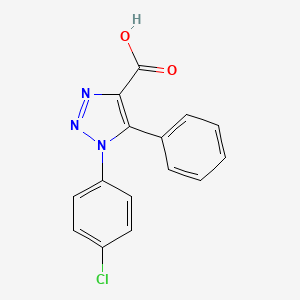
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzene-1-sulfonamide, or 4-DFPBS, is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrrolidine-based sulfonamide, which is a type of molecule that contains both nitrogen and sulfur atoms. This compound has several unique characteristics, including a low molecular weight, a high solubility in water, and a low melting point. It is also known for its high stability and low toxicity. In recent years, 4-DFPBS has been used in a variety of applications, including drug discovery, enzyme inhibition, and protein-protein interactions.
科学的研究の応用
4-DFPBS has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, 4-DFPBS has been used to identify novel drug targets and to study the interactions between drugs and their targets. In enzyme inhibition, 4-DFPBS has been used to study the effects of various inhibitors on enzyme activity. Finally, in protein-protein interactions, 4-DFPBS has been used to study the interactions between proteins and other molecules.
作用機序
The mechanism of action of 4-DFPBS is not entirely clear, but it is believed to involve the inhibition of certain enzymes. Specifically, 4-DFPBS is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation. In addition, 4-DFPBS is also thought to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are also hormones involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFPBS are not well understood, but it is believed to have anti-inflammatory and analgesic effects. Specifically, 4-DFPBS is believed to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, 4-DFPBS is also believed to have analgesic effects, as it has been shown to reduce pain in animal models.
実験室実験の利点と制限
The advantages of using 4-DFPBS in laboratory experiments include its low molecular weight, high solubility in water, and low melting point, which make it easy to use in a variety of experiments. In addition, 4-DFPBS is also known for its high stability and low toxicity, which makes it safe to use in laboratory experiments. However, 4-DFPBS is not suitable for use in all experiments, as it has limited solubility in organic solvents and can be difficult to purify.
将来の方向性
There are several potential future directions for research involving 4-DFPBS. One potential direction is to further investigate its mechanism of action, as the exact mechanism by which it inhibits the activity of COX-2 and 5-LOX is still not fully understood. In addition, further research could also be done to investigate the biochemical and physiological effects of 4-DFPBS, as well as its potential therapeutic applications. Finally, further research could also be done to investigate the solubility of 4-DFPBS in organic solvents and to develop methods for purifying it.
合成法
4-DFPBS can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluorophenylacetic acid with pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 4-DFPBS, as well as a byproduct, 2-fluorophenol. The reaction is usually carried out at a temperature of around 80-90°C, and can be completed in a few hours.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-13-3-1-2-4-14(13)18-24(22,23)12-7-5-11(6-8-12)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNPFLMBQEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)

![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)
![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)
![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)
![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)